molecular formula C4H9NO3 B3326640 isopropyl N-hydroxycarbamate CAS No. 27108-52-7

isopropyl N-hydroxycarbamate

Cat. No.: B3326640
CAS No.: 27108-52-7
M. Wt: 119.12 g/mol
InChI Key: AQDGKHKJECDYJT-UHFFFAOYSA-N
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Description

Isopropyl N-hydroxycarbamate is an organic compound with the molecular formula C4H9NO3 It is a derivative of carbamic acid and is characterized by the presence of an isopropyl group attached to the nitrogen atom and a hydroxyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl N-hydroxycarbamate can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with isopropyl chloroformate in an alkaline medium. This reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including the control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Isopropyl N-hydroxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Isopropyl N-hydroxycarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl N-hydroxycarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by forming stable complexes with their active sites. This inhibition can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: Isopropyl N-hydroxycarbamate is unique due to its specific structural features, which confer distinct reactivity and stability compared to other carbamates. Its isopropyl group provides steric hindrance, affecting its interaction with other molecules and making it a valuable compound in various applications .

Properties

IUPAC Name

propan-2-yl N-hydroxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-3(2)8-4(6)5-7/h3,7H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDGKHKJECDYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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